Allosteric ODC Inhibition with Defined Binding Residues: A Mechanism Not Shared by Kaempferol or Quercetin
Herbacetin functions as an allosteric inhibitor of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis, by directly binding to three specific residues: Asp44, Asp243, and Glu384 on the ODC protein backbone [1]. In a kinase selectivity panel, herbacetin demonstrated no inhibitory activity against 13 tested kinases, including S-adenosylmethionine decarboxylase, while maintaining ODC inhibition derived from HCT116 and HT29 colon cancer cell lysates [2]. This allosteric binding mode is structurally inaccessible to kaempferol and quercetin, which lack the 8-hydroxyl substitution required for this specific hydrogen bonding network [1]. In vivo, intraperitoneal administration of herbacetin at doses of 0.4-20 mg/kg significantly decreased both the number and size of polyps in APCMin+ mice without overt toxicity .
| Evidence Dimension | ODC enzyme inhibition selectivity |
|---|---|
| Target Compound Data | Allosteric inhibitor; binds Asp44, Asp243, Glu384; no inhibition of 13 tested kinases |
| Comparator Or Baseline | S-adenosylmethionine decarboxylase and 12 other kinases (no inhibition observed) |
| Quantified Difference | Selective for ODC over 13 other enzymes (100% selectivity in tested panel) |
| Conditions | Recombinant ODC assay; HCT116 and HT29 colon cancer cell lysates; kinase panel screening |
Why This Matters
This mechanism-based differentiation enables target-specific polyamine biosynthesis studies without off-target kinase interference, a requirement that generic flavonols cannot fulfill.
- [1] Kim DJ, Roh EJ, Lee MH, et al. Herbacetin Is a Novel Allosteric Inhibitor of Ornithine Decarboxylase with Antitumor Activity. Cancer Res. 2016;76(5):1146-1157. View Source
- [2] Interprise USA. Herbacetin Product Datasheet. 2021. View Source
